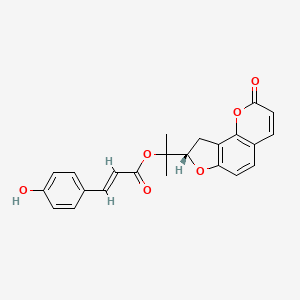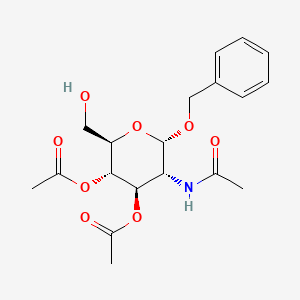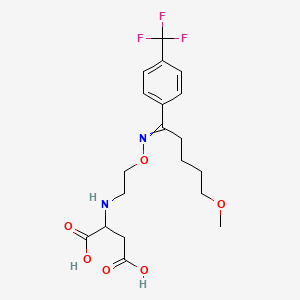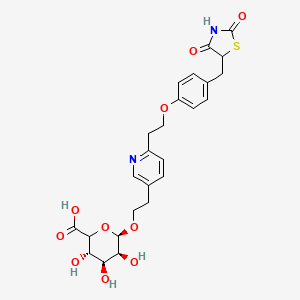
(+)-安吉玛林
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of (+)-Angelmarin and its analogs has been developed using eco-friendly and efficient methods. One approach involves esterification and a Wittig reaction starting from columbianetin, facilitated by ZnO mediation (Liu et al., 2017). Another method reports a five-step, protecting group-free synthesis from cyclohexane-1,3-dione, leading to both (+)-columbianetin and subsequently to (+)-Angelmarin through Coster’s esterification procedure (Harris et al., 2011).
Molecular Structure Analysis
The molecular structure of (+)-Angelmarin is characterized by its coumarin backbone, which plays a crucial role in its biological activity. Its synthesis from columbianetin highlights the compound's structural complexity and the ingenuity required in its chemical synthesis.
Chemical Reactions and Properties
(+)-Angelmarin undergoes various chemical reactions, including esterification and Wittig reactions, which are pivotal in its synthesis. These reactions not only emphasize the compound's reactivity but also its potential for structural modification and the development of analogs with enhanced or diversified biological activities.
Physical Properties Analysis
While specific studies detailing the physical properties of (+)-Angelmarin such as melting point, solubility, and crystal structure are not directly cited, these properties would be intrinsic to understanding its chemical behavior and stability. Generally, the physical properties of coumarins can influence their pharmacokinetic characteristics and bioavailability.
Chemical Properties Analysis
The chemical properties of (+)-Angelmarin, including its reactivity and the formation of analogs, are critical for its biological activity. The ability to modify its structure and develop analogs provides a pathway for the exploration of its anticancer potential and the mechanisms underlying its selective cytotoxicity towards cancer cells under nutrient deprivation conditions (Magolan et al., 2012).
科学研究应用
抗癌和抗紧缩活性:
- 安吉玛林表现出有效的抗癌和抗紧缩活性,特别是对营养缺乏的耐药癌细胞表现出选择性细胞毒性。研究已导致鉴定出安吉玛林的类似物,这些类似物可以作为分子探针来研究抗紧缩化合物的作用方式和生物靶标 (Magolan et al., 2012).
- 它对人胰腺癌细胞系 PANC-1 表现出很高的抗紧缩效力。已经开发出安吉玛林及其类似物的有效合成方法,为进一步研究和应用提供了途径 (Liu et al., 2017).
合成和结构修饰:
- 研究包括开发一种 (±)-安吉玛林的保护基团自由合成,这可以实现更轻松、更高效的生产。还已经做出努力来修改合成以实现安吉玛林的对映选择性生产 (Harris et al., 2011).
细胞毒性和营养剥夺:
- 安吉玛林已被确定为在营养饥饿条件下对 PANC-1 癌细胞优先产生细胞毒性的主要化合物,而在营养丰富的条件下几乎没有细胞毒性。这表明其作为靶向抗癌剂的潜力 (Awale et al., 2006).
类似物的评估:
- 已经合成并评估了安吉玛林的各种类似物对胰腺癌细胞的抗紧缩活性,从而深入了解潜在的新治疗方法并了解其活性中官能团的作用 (Farley et al., 2016).
香豆素化合物的治疗应用:
- 包括安吉玛林在内的香豆素化合物已显示出一系列生物活性,例如抗癌、抗炎和抗氧化作用。安吉玛林尤其以其在胰腺癌中的细胞毒性作用而著称。这些发现突出了安吉玛林和相关化合物在各种治疗应用中的潜力 (Garg et al., 2020).
属性
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPULLITUOWRRPG-RXERPNITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Angelmarin | |
Q & A
Q1: What makes (+)-Angelmarin a promising anticancer agent?
A1: (+)-Angelmarin exhibits potent antiausterity activity [, ]. This means it selectively targets cancer cells under nutrient-deprived conditions, a characteristic often observed in resistant tumors. This selectivity is crucial as it could potentially minimize side effects on healthy cells, which are typically in nutrient-rich environments.
Q2: What is known about the structure-activity relationship (SAR) of (+)-Angelmarin?
A2: Research suggests that the isoprenyl group in (+)-Angelmarin plays a vital role in its anticancer activity [, ]. Modifications to this group have been explored to understand its impact on potency and selectivity. For instance, replacing the isoprenyl group with other substituents led to a decrease in cytotoxicity against pancreatic cancer cell lines, highlighting the importance of this specific structural feature [].
Q3: Which cancer types have been studied in relation to (+)-Angelmarin's activity?
A3: A significant portion of the research focuses on (+)-Angelmarin's efficacy against pancreatic cancer cells, particularly the PANC-1 cell line [, , , ]. This cell line is known for its aggressive nature and resistance to conventional therapies, making the selective cytotoxicity of (+)-Angelmarin particularly relevant.
Q4: What is the mechanism of action of (+)-Angelmarin in pancreatic cancer cells?
A4: While the exact mechanism is still under investigation, studies suggest that (+)-Angelmarin might induce autophagy in pancreatic cancer cells []. This process, involving the degradation and recycling of cellular components, can lead to cell death under certain circumstances. Research has shown increased conversion of LC3-I to LC3-II, a hallmark of autophagy, upon treatment with (+)-Angelmarin [].
Q5: Have any total syntheses of (+)-Angelmarin been reported?
A5: Yes, several total syntheses have been developed for (+)-Angelmarin, showcasing its importance as a target for chemical synthesis [, , ]. These synthetic routes utilize various strategies and reactions, such as olefin cross-metathesis, Shi epoxidation-cyclization, and copper cyanide-mediated esterification, to efficiently construct the molecule [, ].
Q6: What analytical techniques are commonly employed to study (+)-Angelmarin?
A6: Researchers use a variety of techniques, including spectroscopic methods like NMR and mass spectrometry, to characterize and quantify (+)-Angelmarin [, ]. In biological studies, cell viability assays, like the MTT assay, are commonly used to assess its antiproliferative activity against cancer cell lines [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)